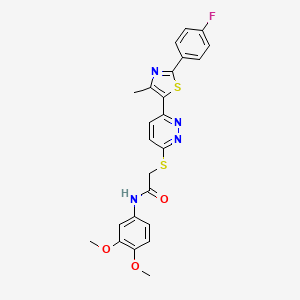

N-(3,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O3S2/c1-14-23(34-24(26-14)15-4-6-16(25)7-5-15)18-9-11-22(29-28-18)33-13-21(30)27-17-8-10-19(31-2)20(12-17)32-3/h4-12H,13H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZQDFYQUMNECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure that includes a dimethoxyphenyl group, a thioacetamide moiety, and a pyridazinone core. The molecular formula is , with a molecular weight of approximately 383.4 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl]thioacetamide |

| InChI Key | FTYOBDSZPVJVDM-UHFFFAOYSA-N |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to and modulate the activity of specific enzymes involved in cellular processes.

- Receptor Modulation : It can interact with various receptors on cell surfaces, altering signaling pathways that influence cell growth and apoptosis.

- Gene Expression : The compound may affect gene expression related to disease progression, particularly in cancer cells.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

Case Study : In a study involving human cancer cell lines, derivatives similar to this compound demonstrated IC50 values ranging from 0.36 to 0.86 µM, indicating potent antiproliferative activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 µg/mL |

| Escherichia coli | 0.78 µg/mL |

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazinone Core : Cyclization of precursors under controlled conditions.

- Introduction of Fluorophenyl Group : Substitution reactions using fluorinated aromatic compounds.

- Coupling Reaction : Attachment of the dimethoxyphenyl group through palladium-catalyzed cross-coupling.

- Amidation : Final formation of the acetamide group using an amine and an acylating agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of pyridazine, thiazole, and substituted phenyl groups. Below is a comparative analysis with key analogs:

Pharmacological and Physicochemical Properties

- Bioactivity :

- Solubility and Lipophilicity :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:

- Thioacetamide linkage : Coupling pyridazine-thiol derivatives with halogenated thiazole intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide bond formation : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the thiazole-pyridazine core to the 3,4-dimethoxyphenylacetamide moiety .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) yields >90% purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemical details of the thiazole-pyridazine core and confirms regioselectivity of substituents .

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (δ 3.7–3.9 ppm) and fluorophenyl (δ 7.2–7.4 ppm) groups. HSQC and HMBC correlate aromatic protons with quaternary carbons .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~534) .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water (<0.1 mg/mL), but dissolves in DMSO (50 mg/mL) or DMF. Solubility increases with methoxy groups due to polarity .

- Stability : Stable at 2–8°C for >6 months in inert atmospheres. Degrades in acidic conditions (pH <3) via thioether bond cleavage .

Advanced Research Questions

Q. How can experimental design address regioselectivity challenges in synthesizing the thiazole-pyridazine core?

- Methodological Answer :

- Heterocyclic coupling : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to attach fluorophenyl groups to thiazole rings, minimizing byproducts .

- Thermodynamic control : Heating at 80–100°C in toluene favors the 4-methylthiazole isomer over 5-methyl due to steric effects .

- DFT calculations : Predict transition-state energies to optimize reaction pathways .

Q. What strategies reconcile contradictions in reported solubility data for similar acetamide-thiazole derivatives?

- Methodological Answer :

- Hansen solubility parameters : Compare experimental vs. computational (e.g., COSMO-RS) models to identify solvent mismatches .

- Co-solvent systems : Test DMSO/water mixtures (e.g., 30% DMSO) to enhance bioavailability without precipitation .

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?

- Methodological Answer :

- Bioisosteric replacement : Substitute 4-fluorophenyl with 4-chlorophenyl to assess impact on target binding .

- Molecular docking : Map interactions between the thioacetamide linker and kinase active sites (e.g., EGFR-TK) using AutoDock Vina .

- In vitro assays : Compare IC₅₀ values against analogs with modified dimethoxyphenyl groups to quantify steric/electronic effects .

Q. What are the best practices for validating purity in compounds with complex heterocyclic backbones?

- Methodological Answer :

- HPLC-DAD/ELSD : Use C18 columns (ACN/water + 0.1% TFA) to detect impurities <0.5% .

- Elemental analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values .

Q. How can flow chemistry improve scalability and reproducibility of the synthesis?

- Methodological Answer :

- Continuous-flow reactors : Optimize residence time (e.g., 30 min) and temperature (70°C) for thioacetamide coupling, reducing batch variability .

- In-line analytics : Integrate FTIR or PAT tools to monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.